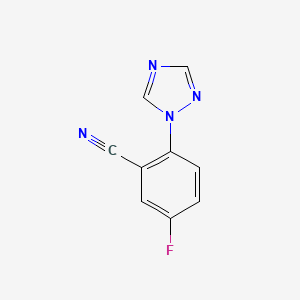
3-Morpholino-N-phenylpropanamide
Übersicht
Beschreibung
3-Morpholino-N-phenylpropanamide is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a phenylpropanamide moiety
Wirkmechanismus
Target of Action
Morpholine derivatives have been studied extensively for their chemical, structural, and pharmacological properties . They have a broad spectrum of biological properties and are an important pharmacophore in the drug discovery process . Morpholino oligos bind to complementary sequences of RNA and get in the way of processes . They are commonly used to prevent a particular protein from being made in an organism or cell culture .
Mode of Action
Morpholino oligos, which are uncharged molecules for blocking sites on rna, are known to have various effects depending on the sort of target they bind . They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing, bind to precursors of miRNA, inhibiting the maturation of the miRNA, and bind to mature miRNA, inhibiting the activity of the miRNA .
Biochemical Pathways
It’s worth noting that the phenylpropanoid pathway, which is biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway, could be relevant given the phenylpropanamide component of the compound .
Pharmacokinetics
The pharmacokinetics of morpholino oligomers have been studied in the context of duchenne muscular dystrophy treatment .
Result of Action
Morpholine mannich base derivatives, which include morpholine, have shown considerable antimicrobial activity . They were found to be more active towards gram-positive than gram-negative bacteria .
Action Environment
It’s worth noting that the compound is harmful to public health and the environment by destroying ozone in the upper atmosphere .
Biochemische Analyse
Biochemical Properties
3-Morpholino-N-phenylpropanamide plays a significant role in biochemical reactions, particularly in the inhibition of glucosylceramide synthase. This enzyme is crucial in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and play a role in cell signaling. The compound interacts with glucosylceramide synthase by binding to its active site, thereby inhibiting its activity and leading to a decrease in glycosphingolipid levels . Additionally, this compound has been shown to interact with other enzymes and proteins involved in lipid metabolism, further influencing cellular lipid composition .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cultured cells, the compound has been observed to induce lysosomal lipid accumulation and mTOR inactivation . This accumulation can lead to alterations in cell growth, morphology, and function. Furthermore, this compound has been shown to enhance curcumin-induced apoptosis in melanoma cells by facilitating ceramide accumulation and inhibiting the PI3K/AKT signaling pathway . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of glucosylceramide synthase, inhibiting its activity and leading to a reduction in glycosphingolipid synthesis . This inhibition results in the accumulation of ceramide, a pro-apoptotic lipid, which can trigger apoptosis in certain cell types . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in the mTOR signaling pathway, leading to its inactivation and subsequent effects on cell growth and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained lysosomal lipid accumulation and mTOR inactivation . These long-term effects can result in significant alterations in cellular metabolism and function, highlighting the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit glucosylceramide synthase and induce apoptosis in certain cell types . At higher doses, this compound can exhibit toxic effects, including lysosomal dysfunction and impaired cellular metabolism . These findings underscore the importance of carefully determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound inhibits glucosylceramide synthase, leading to a decrease in glycosphingolipid synthesis and an accumulation of ceramide . This alteration in lipid metabolism can have downstream effects on other metabolic pathways, including those involved in cell signaling and apoptosis . Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound has been shown to accumulate in lysosomes, where it can exert its effects on lipid metabolism and cell signaling . Additionally, this compound may interact with other cellular compartments, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes, where it induces lipid accumulation and mTOR inactivation . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to lysosomal compartments. The accumulation of this compound in lysosomes can have significant effects on its activity and function, influencing cellular metabolism and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-N-phenylpropanamide typically involves the reaction of morpholine with N-phenylpropanamide under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Morpholino-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-Morpholino-N-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiplasmodial activities.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the phenylpropanamide moiety.
N-Phenylpropanamide: Lacks the morpholine ring but shares the phenylpropanamide structure.
Morpholino arecoline derivatives: These compounds have similar structural features and are studied for their biological activities.
Uniqueness
3-Morpholino-N-phenylpropanamide is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNVJDSZHKBYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)

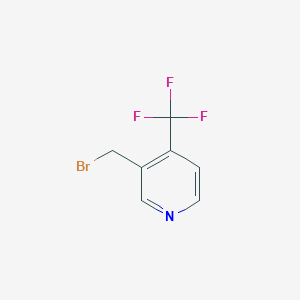
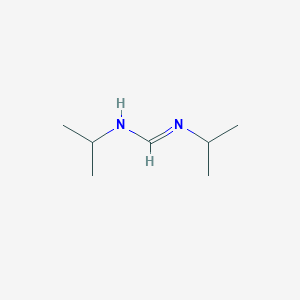
![2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3138180.png)
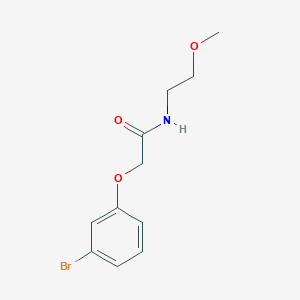
![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)
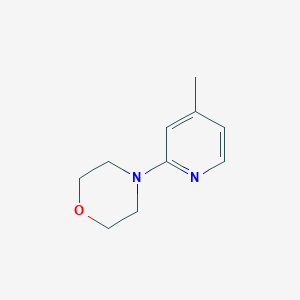

![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)
![2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole](/img/structure/B3138210.png)
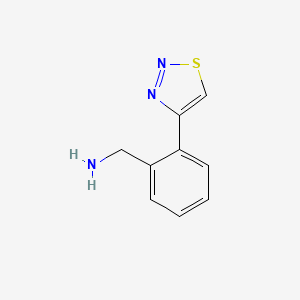
![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)
